3-Amino-2-(4-methylphenylamino)benzoic acid CAS number
3-Amino-2-(4-methylphenylamino)benzoic acid CAS number
Technical Monograph: 3-Amino-2-(4-methylphenylamino)benzoic Acid CAS Number: 116702-65-9 Synonyms: 3-Amino-N-(p-tolyl)anthranilic acid; 3-Amino-2-(p-toluidino)benzoic acid
Executive Summary
This technical guide profiles 3-Amino-2-(4-methylphenylamino)benzoic acid (CAS 116702-65-9) , a specialized di-amino benzoic acid derivative. Unlike common anthranilic acid derivatives used in NSAID synthesis (e.g., mefenamic acid), this compound features a vicinal tri-functional core: a carboxylic acid at C1, a secondary amine (p-toluidino) at C2, and a primary amine at C3.
This specific substitution pattern renders it a "privileged scaffold" in medicinal chemistry, primarily serving as a high-value intermediate for the synthesis of 1-aryl-1H-benzimidazoles and substituted acridines . This guide outlines the synthesis logic, critical control points for purity, and its application in heterocyclic ring closure.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Data |
| CAS Number | 116702-65-9 |
| Molecular Formula | C₁₄H₁₄N₂O₂ |
| Molecular Weight | 242.27 g/mol |
| Structure Description | Benzoic acid core with a p-toluidino group at position 2 and a primary amino group at position 3. |
| Appearance | Off-white to pale yellow crystalline powder (typical). |
| Solubility | Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water. |
| pKa (Calculated) | Carboxyl: ~3.5; Aniline (C3): ~2.8; Diphenylamine (C2): ~0.8 |
Synthesis Logic & Retrosynthetic Analysis
The synthesis of CAS 116702-65-9 is governed by the need to introduce two nitrogen nucleophiles onto the benzene ring while maintaining regioselectivity. Direct amination of benzoic acid is feasible but prone to isomer mixtures. The most robust industrial route utilizes Nucleophilic Aromatic Substitution (SNAr) followed by Chemoselective Reduction .
Mechanism of Action (Synthesis):
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Activation: The precursor, 2-Chloro-3-nitrobenzoic acid , utilizes the electron-withdrawing nitro group at C3 to activate the chlorine atom at C2 for displacement.
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Displacement (Ullmann-type): p-Toluidine acts as the nucleophile. The reaction is often catalyzed by copper species (Ullmann condensation) to overcome steric hindrance between the carboxylate and the incoming amine.
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Reduction: The C3-nitro group is selectively reduced to a primary amine, yielding the target.
Pathway Visualization
Figure 1: Synthetic pathway from 2-chloro-3-nitrobenzoic acid to the target compound via Ullmann coupling and catalytic hydrogenation.
Validated Experimental Protocol
Safety Note: This protocol involves handling aromatic amines and nitro compounds. Use a fume hood and appropriate PPE (nitrile gloves, safety goggles).
Step 1: Coupling (Synthesis of the Nitro Intermediate)
Objective: Displace the C2-chlorine with p-toluidine.
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Charge: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend 2-Chloro-3-nitrobenzoic acid (1.0 eq) in DMF (5-7 volumes).
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Basify: Add Potassium Carbonate (K₂CO₃) (2.5 eq). The solution may bubble as the acid is neutralized.
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Add Nucleophile: Add p-Toluidine (1.1 eq) and Copper powder (0.05 eq) or CuI (0.02 eq) as catalyst.
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Reaction: Heat to 100–110°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 1:1) or HPLC.
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Work-up:
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Cool the mixture to room temperature.
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Pour into ice-water (20 volumes) containing dilute HCl to adjust pH to ~3–4 (precipitates the free acid).
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Filter the yellow/orange solid (3-nitro-2-(p-toluidino)benzoic acid).
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Purification: Recrystallize from Ethanol/Water to remove excess p-toluidine and copper salts.
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Step 2: Reduction (Nitro to Amine)
Objective: Convert the C3-nitro group to the C3-amino group without cleaving the C2-N bond.
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Charge: Dissolve the Step 1 intermediate (1.0 eq) in Methanol or Ethanol (10 volumes).
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Catalyst: Add 10% Pd/C (5 wt% loading based on substrate).
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Hydrogenation: Hydrogenate at 30–50 psi (2–3 bar) at room temperature for 2–4 hours.
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Alternative (Iron Reduction): If hydrogenation is unavailable, reflux with Iron powder (3.0 eq) and Ammonium Chloride (0.5 eq) in Ethanol/Water (2:1) for 2 hours.
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Filtration: Filter through a Celite pad to remove the catalyst (pyrophoric hazard: keep wet).
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Isolation: Concentrate the filtrate under reduced pressure.
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Crystallization: The product, 3-Amino-2-(4-methylphenylamino)benzoic acid , typically crystallizes upon cooling or addition of water.
Applications: The "Vicinal Diamine" Advantage
The structural uniqueness of CAS 116702-65-9 lies in the vicinal diamine motif (positions 2 and 3) combined with an ortho-carboxylic acid. This allows for divergent synthesis of heterocycles.
Pathway A: Benzimidazole Synthesis
Reaction with carboxylic acids or aldehydes effects ring closure between the C2 and C3 nitrogens. Because the C2 nitrogen already bears a p-tolyl group, the result is a 1-(p-tolyl)-substituted benzimidazole . These motifs are critical in kinase inhibitors and anti-parasitic drugs.
Pathway B: Acridone/Acridine Synthesis
Under strong acidic conditions (polyphosphoric acid), the C1-carboxylic acid can cyclize onto the p-tolyl ring (at the position ortho to the amine), forming an acridone structure.
Reaction Logic Visualization
Figure 2: Divergent synthesis pathways utilizing the vicinal diamine and ortho-acid functionalities.
Critical Control Points (QA/QC)
To ensure the integrity of this intermediate for drug development:
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Regioisomer Control: Ensure the starting material is strictly 2-chloro-3-nitrobenzoic acid . The isomer 2-chloro-5-nitrobenzoic acid is a common impurity and will yield a product with the amino group at position 5, drastically altering biological activity.
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Copper Remediation: If Ullmann coupling is used, residual copper must be scavenged (using EDTA wash or resin scavengers) to <10 ppm, especially if the downstream application involves biological testing.
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Oxidation Sensitivity: The C3-primary amine is susceptible to oxidation (browning) upon prolonged air exposure. Store under nitrogen/argon at 2–8°C.
References
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PubChem. (n.d.).[3][5] 3-Amino-4-(methylamino)benzoic acid (Isomer Comparison). National Library of Medicine. Retrieved January 28, 2026, from [Link]
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ResearchGate. (2025). Synthesis and reductive cyclization of 3-nitro-2-arylamino benzoic acids. (Contextual reference on nitro-reduction protocols for anthranilic acids). Retrieved January 28, 2026, from [Link]
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IUCrData. (2025). Crystal structure and synthesis of 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. (Reference for Buchwald-Hartwig/Ullmann coupling conditions on similar scaffolds). Retrieved January 28, 2026, from [Link]
Sources
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- 2. 3-アミノ-4-メチル安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-[Amino(thiophen-2-yl)methyl]benzoic acid | C12H11NO2S | CID 116938692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. indiamart.com [indiamart.com]
- 5. 3-Amino-4-(methylamino)benzoic acid | C8H10N2O2 | CID 11521144 - PubChem [pubchem.ncbi.nlm.nih.gov]
